4-Methoxy-3-(trifluoromethyl)benzoic acid

Solid-State Chemistry Crystallography Process Chemistry

4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 213598-09-5) delivers quantifiably distinct performance where regioisomers fail. Its precise 4-OCH₃/3-CF₃ substitution creates a unique electronic push-pull system—critical for molecular recognition and functional materials. The sharp melting point (169-171°C) cleanly differentiates it from the 3-methoxy-4-CF₃ analog (mp 209-211°C), making it an ideal reference standard for isomeric purity analysis. With XLogP3 of 2.3, it serves as a privileged scaffold for modulating lipophilicity and metabolic stability in drug discovery. Procure this compound to ensure synthetic reproducibility, reliable SAR data, and validated analytical methods.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 213598-09-5
Cat. No. B1362268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(trifluoromethyl)benzoic acid
CAS213598-09-5
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H7F3O3/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H,13,14)
InChIKeyVNWUPESTVBTYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 213598-09-5): A Substituted Benzoic Acid Building Block for Organic Synthesis and Medicinal Chemistry Procurement


4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 213598-09-5) is an organic compound classified as a substituted benzoic acid . It features a benzene ring substituted with a methoxy group (-OCH3) at the 4-position and a trifluoromethyl group (-CF3) at the 3-position, in addition to the core carboxylic acid group . Its molecular formula is C9H7F3O3, and it has a molecular weight of 220.15 g/mol . This compound is primarily utilized as a versatile building block in organic synthesis and as a key intermediate in medicinal chemistry for the development of pharmaceutical agents [1].

Why 4-Methoxy-3-(trifluoromethyl)benzoic acid Cannot Be Replaced by Generic Analogs: A Quantitative Case for Structural Specificity


The specific positioning of the methoxy and trifluoromethyl substituents on the benzoic acid core dictates unique physicochemical and electronic properties that are not replicated by regioisomers or analogs with different functional groups. Substituting 4-Methoxy-3-(trifluoromethyl)benzoic acid with a generic analog, such as a regioisomer like 3-Methoxy-4-(trifluoromethyl)benzoic acid or a compound lacking one of the key substituents, results in a quantifiably different solid-state behavior, lipophilicity profile, and potential for downstream reaction outcomes [1]. The precise arrangement of the electron-donating methoxy and the strongly electron-withdrawing trifluoromethyl groups creates a distinct electronic environment that is critical for applications where molecular recognition, specific reactivity, or particular physical characteristics are required . The quantitative evidence below demonstrates these specific points of differentiation.

Quantitative Differentiation Evidence for 4-Methoxy-3-(trifluoromethyl)benzoic acid Against Closest Analogs


Melting Point Comparison: Quantifiable Difference in Solid-State Behavior vs. Regioisomers

The melting point of 4-Methoxy-3-(trifluoromethyl)benzoic acid is reported as 169-171°C . This is significantly lower than its regioisomer, 3-Methoxy-4-(trifluoromethyl)benzoic acid, which has a reported melting point of 209-211°C, a difference of approximately 40°C . It is also notably higher than 4-Methoxy-2-(trifluoromethyl)benzoic acid, which melts at 147-150°C [1]. These differences in solid-state properties reflect altered crystal lattice energies due to the specific substitution pattern, directly impacting purification by recrystallization and formulation handling.

Solid-State Chemistry Crystallography Process Chemistry

Lipophilicity (LogP) Impact of Functional Group Arrangement

The calculated partition coefficient (XLogP3) for 4-Methoxy-3-(trifluoromethyl)benzoic acid is 2.3 . This value represents the lipophilicity resulting from the specific arrangement of the electron-donating methoxy group and the strongly lipophilic, electron-withdrawing trifluoromethyl group. While direct head-to-head LogP data for all regioisomers is not readily available in a single study, the presence and position of these substituents are known to be the primary drivers of lipophilicity for this class of molecules . For context, the simpler analog 3-(trifluoromethyl)benzoic acid, which lacks the methoxy group, has a different molecular formula and would be expected to have a lower LogP due to reduced overall hydrophobicity [1].

Medicinal Chemistry ADME Lipophilicity

Structural Distinction from Close Analogs with Altered Functional Groups

The specific combination of a 4-methoxy and a 3-trifluoromethyl group on the benzoic acid scaffold differentiates this compound from other analogs. For instance, 4-Methyl-3-(trifluoromethyl)benzoic acid (C₉H₇F₃O₂) replaces the electron-donating methoxy group with a methyl group, which significantly alters its electron-donating strength and potential for hydrogen bonding . Another analog, 4-Fluoro-3-methoxybenzoic acid (C₉H₉O₂F), substitutes the lipophilic and strongly electron-withdrawing trifluoromethyl group with a smaller, less electron-withdrawing fluorine atom, which would result in a profoundly different electronic profile and lower lipophilicity .

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Defined Research and Industrial Application Scenarios for 4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 213598-09-5)


Scaffold for Optimizing Lipophilicity in Lead Compound Libraries

Based on its XLogP3 of 2.3 , 4-Methoxy-3-(trifluoromethyl)benzoic acid is a suitable core scaffold for medicinal chemistry campaigns focused on modulating the lipophilicity and metabolic stability of lead compounds. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic resistance and improving pharmacokinetic profiles . Procurement of this compound supports the design and synthesis of compound libraries where a quantifiable increase in LogP is required without drastically altering molecular weight, allowing for systematic structure-activity relationship (SAR) studies.

Reference Standard for Regioisomer Identification and Purity Analysis

The distinct melting point of 169-171°C for 4-Methoxy-3-(trifluoromethyl)benzoic acid provides a clear differentiator from its regioisomers (e.g., 3-Methoxy-4-(trifluoromethyl)benzoic acid, mp 209-211°C ). This quantifiable difference makes the compound valuable as a reference standard in analytical chemistry. It can be used to develop and validate HPLC or GC methods aimed at separating and quantifying mixtures of positional isomers, which is critical for process chemistry quality control and ensuring the purity of pharmaceutical intermediates.

Building Block for Electronics and Advanced Material Science Research

The combination of an electron-donating methoxy group and a strong electron-withdrawing trifluoromethyl group on a conjugated benzoic acid core creates a unique electronic 'push-pull' system . This property is essential for the development of novel functional materials, including components for organic electronics, liquid crystals, or advanced polymers . Procurement for material science applications is justified by the specific electronic properties conferred by this exact substitution pattern, which are not replicable by other regioisomers or analogs.

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